5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamin
Übersicht
Beschreibung
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine belongs to the class of organic compounds known as thienopyrimidines . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is not widely documented in the literature.Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is characterized by a thiophene ring fused to a pyrimidine ring . The InChI code for this compound is1S/C10H11N3S/c11-9-8-6-3-1-2-4-7 (6)14-10 (8)13-5-12-9/h5H,1-4H2, (H2,11,12,13)
.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung hat vielversprechende Ergebnisse in der Antitumoraktivität gezeigt. Sie wurde gegen Darmdrüsenadenom- und Adenokarzinom-Brustkrebszelllinien getestet und zeigte signifikante Antitumoreffekte .
AKT1-Hemmung zur Anti-AML-Therapie
Vorläufige SAR-Daten deuten darauf hin, dass Derivate dieser Verbindung potenzielle AKT1-Hemmer sind, die als Anti-AML-Mittel (akute myeloische Leukämie) eingesetzt werden könnten .
Zytotoxizität gegen verschiedene Krebszelllinien
Studien haben gezeigt, dass die Verbindung optimale zytotoxische Wirkungen gegen eine Reihe von Krebszelllinien zeigt, mit IC50-Werten im Nanomolarbereich, was ihr Potenzial als starkes Antitumormittel unterstreicht .
Therapeutische Bedeutung in synthetischem Thiophen
Synthetische Thiophenderivate stehen aufgrund ihres Status als „privilegiertes Motiv“ im Fokus, das für die medizinische Chemie als sehr vorteilhaft gilt. Die fragliche Verbindung fällt in diese Kategorie und hat daher eine erhebliche therapeutische Bedeutung .
RORγt-Hemmung zur Therapie der Lupusnephritis
Ein Derivat dieser Verbindung wurde auf seine Wirkung als RORγt-Hemmer bei der Therapie der Lupusnephritis untersucht und zeigte seine potenzielle therapeutische Anwendung bei Autoimmunerkrankungen .
Wirkmechanismus
Target of Action
The primary target of 5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine is AKT1 , a serine/threonine kinase . AKT1 plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
The compound acts as an inhibitor of AKT1 . It binds to the kinase domain of AKT1, thereby preventing its activation and subsequent downstream signaling . This leads to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is often aberrantly activated in various types of cancers, including acute myeloid leukemia (AML), due to oncogenic driver alterations . By inhibiting AKT1, the compound disrupts this pathway, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound has shown a clear effect at low micromolar concentrations on growth inhibition and induction of apoptosis in aml cells
Result of Action
The compound’s action results in growth inhibition and induction of apoptosis in AML cells . This is achieved through the inhibition of AKT1 and disruption of the PI3K/AKT/mTOR signaling pathway .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine on various types of cells and cellular processes are still being explored. Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on the dosage effects of 5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine in animal models are limited. It has been suggested that the effects of this compound may vary with different dosages .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPQVUQBEBHHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293029 | |
Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4994-88-1 | |
Record name | 4994-88-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the disorder observed in the crystal structure of 7-Methyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4-amine?
A1: The research paper describes a disorder in the crystal structure of the compound, where two carbon atoms of the cyclohexene ring and their attached methyl group exist in two different conformations within the crystal lattice []. This disorder is quantified as a 0.544(2):0.456(2) ratio between the two conformations. Understanding such structural flexibility is crucial as it can influence the compound's interactions with other molecules, potentially impacting its biological activity or physicochemical properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.